molecular formula C12H10ClN3OS B7515568 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

Cat. No. B7515568
M. Wt: 279.75 g/mol
InChI Key: BIKMZDMPOUZTIM-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, also known as CTMC, is a novel pyridazine derivative that has gained significant attention in the field of medicinal chemistry. CTMC has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases (CDKs) and Aurora kinases. 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to have several biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects, 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to inhibit angiogenesis, which is the process by which new blood vessels form to supply nutrients to growing tumors. 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile for lab experiments is its high potency and selectivity against cancer cells. 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile research include investigating its use in combination with other anti-cancer agents, exploring its potential as a therapeutic agent for other diseases, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesis Methods

Several methods have been reported for the synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile. The most commonly used method involves the reaction of 5-chlorothiophene-2-carboxaldehyde with 4-cyanomethyl-3,5-dimethylpyridazine in the presence of a base such as potassium carbonate. The reaction yields 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile as a yellow solid with a high yield and purity.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has shown promising results in scientific research applications, particularly in the field of cancer research. Several studies have reported that 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer.

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c1-7-8(2)15-16(12(17)10(7)5-14)6-9-3-4-11(13)18-9/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKMZDMPOUZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)CC2=CC=C(S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

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